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molecular formula C9H17N3 B8282594 4-(N-butylaminomethyl)-5-methylimidazole

4-(N-butylaminomethyl)-5-methylimidazole

Cat. No. B8282594
M. Wt: 167.25 g/mol
InChI Key: MUSWOKMGTDDRKH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04119781

Procedure details

By the same procedure, using methylamine in place of dimethylamine, 4-(N-methylaminomethyl)-5-methylimidazole is prepared. In the same way, using butylamine and dibutylamine, 4-(N-butylaminomethyl)-5-methylimidazole and 4-(N,N-dibutylaminomethyl)-5-methylimidazole are prepared. Refluxing these intermediates with cysteamine by the above procedure and treating with hydrochloric acid gives 4-(2-aminoethyl)thiomethyl-5-methylimidazole dihydrochloride.
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0 (± 1) mol
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Reaction Step Five
Name
4-(N,N-dibutylaminomethyl)-5-methylimidazole
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0 (± 1) mol
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Reaction Step Eight

Identifiers

REACTION_CXSMILES
CN.CN[CH2:5][C:6]1[N:7]=[CH:8][NH:9][C:10]=1[CH3:11].C(N)CCC.C(NCCCC)CCC.C(NCC1N=CNC=1C)CCC.C(N(CC1N=CNC=1C)CCCC)CCC.[NH2:54][CH2:55][CH2:56][SH:57].[ClH:58]>>[ClH:58].[ClH:58].[NH2:54][CH2:55][CH2:56][S:57][CH2:5][C:6]1[N:7]=[CH:8][NH:9][C:10]=1[CH3:11] |f:8.9.10|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CNCC=1N=CNC1C
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC)N
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC)NCCCC
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC)NCC=1N=CNC1C
Step Six
Name
4-(N,N-dibutylaminomethyl)-5-methylimidazole
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC)N(CCCC)CC=1N=CNC1C
Step Seven
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NCCS
Step Eight
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
is prepared
CUSTOM
Type
CUSTOM
Details
are prepared

Outcomes

Product
Name
Type
product
Smiles
Cl.Cl.NCCSCC=1N=CNC1C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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